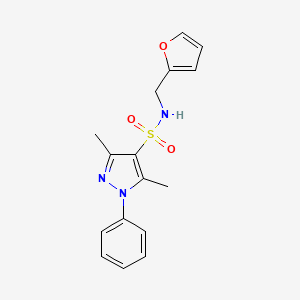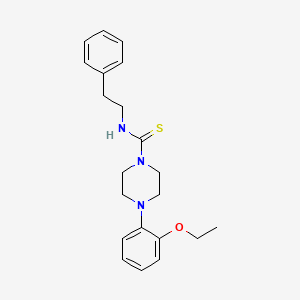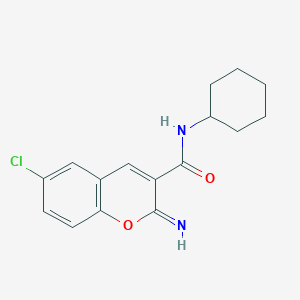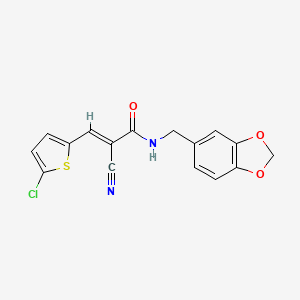
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide (FDPS) is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). These enzymes are involved in the synthesis of isoprenoids, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of FPPS and GGPPS, leading to a decrease in the synthesis of isoprenoids. This, in turn, can lead to the inhibition of cell growth and proliferation. Additionally, N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has been found to have anti-inflammatory and antinociceptive effects, possibly through the modulation of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been extensively studied for its potential use in various scientific research applications, making it a well-established compound. However, there are also some limitations to its use. N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide. One area of interest is the development of more potent and selective inhibitors of FPPS and GGPPS. Additionally, the potential use of N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide in combination with other anticancer agents is an area of active research. Further studies are also needed to better understand the mechanism of action of N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide and its effects on various signaling pathways. Finally, the development of new synthetic methods for N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide and related compounds could lead to the discovery of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro. Additionally, N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has been found to have anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-12-16(23(20,21)17-11-15-9-6-10-22-15)13(2)19(18-12)14-7-4-3-5-8-14/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINGPRJRJRKWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4279895.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4279898.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(3-cyclohexen-1-ylmethylene)-4-piperidinecarbohydrazide](/img/structure/B4279905.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4279913.png)
![1,3-dimethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4279927.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4279931.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-chloro-3-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4279947.png)
![4-isopropyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4279949.png)

![2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4279978.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4280013.png)